molecular formula C4H8O B12383282 Isobutyraldehyde-D7

Isobutyraldehyde-D7

Cat. No.: B12383282
M. Wt: 79.15 g/mol
InChI Key: AMIMRNSIRUDHCM-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyraldehyde-D7 is a deuterated form of isobutyraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is often used as a labelled analogue in various scientific studies, particularly in the field of organic synthesis. The molecular formula of this compound is C4HD7O, and it has a molecular weight of 79.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through the hydroformylation of propene, where deuterium is incorporated into the molecule. This process involves the reaction of propene with deuterium gas and carbon monoxide in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows a similar hydroformylation process but on a larger scale. The use of deuterium gas and optimized reaction conditions ensures the efficient production of the deuterated compound. The process is carefully controlled to maintain the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Methacrolein, Methacrylic acid

    Reduction: Isobutanol

    Condensation: Hydroxypivaldehyde

Mechanism of Action

The mechanism of action of Isobutyraldehyde-D7 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase. These enzymes facilitate the conversion of this compound to its corresponding alcohol or acid forms, which can then participate in various metabolic pathways .

Properties

Molecular Formula

C4H8O

Molecular Weight

79.15 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D

InChI Key

AMIMRNSIRUDHCM-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C=O

Origin of Product

United States

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